2-[(2-PYRIMIDINYLSULFANYL)METHYL]IMIDAZO[1,2-A]PYRIDINE
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Overview
Description
2-[(2-PYRIMIDINYLSULFANYL)METHYL]IMIDAZO[1,2-A]PYRIDINE is a heterocyclic compound that features both imidazo[1,2-a]pyridine and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-PYRIMIDINYLSULFANYL)METHYL]IMIDAZO[1,2-A]PYRIDINE typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[(2-PYRIMIDINYLSULFANYL)METHYL]IMIDAZO[1,2-A]PYRIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Pyrimidinylthiol derivatives, various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[(2-PYRIMIDINYLSULFANYL)METHYL]IMIDAZO[1,2-A]PYRIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-PYRIMIDINYLSULFANYL)METHYL]IMIDAZO[1,2-A]PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine: Known for its COX-2 inhibitory activity.
2-Methylimidazo[1,2-a]pyridine: Studied for its antimicrobial properties.
Uniqueness
2-[(2-PYRIMIDINYLSULFANYL)METHYL]IMIDAZO[1,2-A]PYRIDINE is unique due to the presence of both pyrimidinylsulfanyl and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug design and other applications .
Properties
IUPAC Name |
2-(pyrimidin-2-ylsulfanylmethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c1-2-7-16-8-10(15-11(16)4-1)9-17-12-13-5-3-6-14-12/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOACFVNPHRPNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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